molecular formula C10H8O4 B191981 Noreugenin CAS No. 1013-69-0

Noreugenin

Cat. No.: B191981
CAS No.: 1013-69-0
M. Wt: 192.17 g/mol
InChI Key: NCUJRUDLFCGVOE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Noreugenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include acids, bases, and catalysts. For example, acid- or base-catalyzed reactions, microwave irradiation, and solid-support catalysts are commonly employed .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For instance, the cyclization of the intermediate compound 1-(2,4,6-trihydroxyphenyl)butane-1,3-dione leads to the formation of this compound .

Properties

IUPAC Name

5,7-dihydroxy-2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-5-2-7(12)10-8(13)3-6(11)4-9(10)14-5/h2-4,11,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUJRUDLFCGVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143828
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013-69-0
Record name Noreugenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1013-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxy-2-methylchromone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-DIHYDROXY-2-METHYLCHROMONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0KFC1Q5JC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5,7-Diacetoxy-3-acetyl-2-methylchromen-4-one is refluxed for 1 hour with 40 ml of 10% sodium carbonate solution. After cooling, the suspension is adjusted to a pH of about 6 using 2N HCl and cooled. The precipitate is filtered off, giving 0.6 g of very pale brown powder (TM=279.9° C.)
Name
5,7-Diacetoxy-3-acetyl-2-methylchromen-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Noreugenin?

A: this compound has a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol. [, , ]

Q2: Are there any notable spectroscopic characteristics of this compound?

A: Yes, the structure of this compound is typically elucidated using spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and MS. [, , , ]

Q3: What are the natural sources of this compound?

A: this compound has been isolated from various plants, including Nauclea orientalis [], Schumanniophyton magnificum [], Ammi visnaga [], Polygonum multiflorum [, ], Adina pilulifera [, ], Angelica polymorpha [, , , ], Calea uniflora [, ], Dysoxylum binectariferum [], Selaginella siamensis [], Ampelopsis grossedentata [], Uncaria rhynchophylla [], Hymenocallis littoralis [], Sorbaria sorbifolia [], and Acacia etbaica [].

Q4: Can this compound be chemically synthesized?

A: Yes, this compound can be synthesized. This is important because its natural abundance in plants is often low, making extraction on an industrial scale impractical. [, ]

Q5: What are the reported biological activities of this compound?

A: Research suggests that this compound possesses a range of biological activities, including:* Anti-inflammatory activity: this compound has been shown to inhibit myeloperoxidase (MPO) activity, increase neutrophil apoptosis, and modulate cytokine levels (IL-1β, IL-17A, IL-10) in in vivo and ex vivo models of inflammation. []* Antioxidant activity: this compound exhibits antioxidant properties, potentially contributing to its anti-aging effects on the skin. [, ] * Antimicrobial activity: this compound has shown antibacterial activity against Salmonella typhimurium [] and moderate antimicrobial activity in other studies. [, ]* Anticancer potential: While not directly demonstrated for this compound, it serves as a precursor for the synthesis of potent anticancer molecules such as flavopiridol and P-276-00. []* Anti-aging effects: Research suggests this compound may have retinol-like effects on the skin, promoting hyaluronic acid and collagen synthesis and inhibiting enzymes involved in skin aging. []

Q6: How does this compound exert its anti-inflammatory effects?

A: this compound has been shown to reduce MPO activity in neutrophils and promote their apoptosis. It also influences the balance of pro-inflammatory (IL-1β, IL-17A) and anti-inflammatory (IL-10) cytokines. These actions collectively contribute to its anti-inflammatory effects. []

Q7: Does this compound have any effects on collagen or hyaluronic acid production?

A: Yes, in vitro and ex vivo studies suggest that this compound can induce hyaluronic acid synthesis in keratinocytes and collagen production in the dermis. This property highlights its potential as an anti-aging ingredient in cosmetics. []

Q8: How do structural modifications of this compound affect its biological activity?

A: Specific SAR studies on this compound are limited, but research on related chromones suggests that modifications to the core structure, particularly at the 5, 7, and 8 positions, can significantly influence their biological activities. [, , ] For instance, glycosylation patterns at the 7-position have been shown to impact the activity of chromone alkaloids. [, ]

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A: Detailed information regarding the ADME profile of this compound is currently limited. Further research is needed to fully understand its pharmacokinetic properties. []

Q10: Is this compound considered safe for human use?

A: While this compound is generally recognized as safe for topical application in cosmetics, comprehensive toxicity studies are lacking. Further research is needed to fully assess its safety profile for other applications and routes of administration. []

Q11: What analytical methods are used to characterize and quantify this compound?

A: Common analytical techniques for this compound include high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), gas chromatography-mass spectrometry (GC-MS), as well as various spectroscopic methods. [, , , ]

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